molecular formula C9F10 B079256 1,1,2,3,3a,4,5,6,7,7a-decafluoroindene CAS No. 13385-25-6

1,1,2,3,3a,4,5,6,7,7a-decafluoroindene

Cat. No.: B079256
CAS No.: 13385-25-6
M. Wt: 298.08 g/mol
InChI Key: GFZNBPMSRVLSRB-UHFFFAOYSA-N
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Description

1,1,2,3,3a,4,5,6,7,7a-Decaluoroindene is a highly fluorinated bicyclic compound derived from indene, featuring a methano-bridged structure.

Properties

CAS No.

13385-25-6

Molecular Formula

C9F10

Molecular Weight

298.08 g/mol

IUPAC Name

1,1,2,3,3a,4,5,6,7,7a-decafluoroindene

InChI

InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19

InChI Key

GFZNBPMSRVLSRB-UHFFFAOYSA-N

SMILES

C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F

Canonical SMILES

C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F

Synonyms

Decafluoro-3a,7a-dihydro-1H-indene

Origin of Product

United States

Preparation Methods

The synthesis of indene, decafluoro-3a,7a-dihydro- typically involves the fluorination of indene. The reaction conditions often require the use of strong fluorinating agents such as cobalt trifluoride (CoF3) or silver(II) fluoride (AgF2) . The process is carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine .

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1,1,2,3,3a,4,5,6,7,7a-decafluoroindene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,2,3,3a,4,5,6,7,7a-decafluoroindene has several scientific research applications:

Mechanism of Action

The mechanism of action of indene, decafluoro-3a,7a-dihydro- involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can affect molecular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes: Fluorinated methanoindenes are typically synthesized via Diels-Alder reactions using fluorinated dienes .
  • Thermal Stability : Fluorinated derivatives exhibit superior thermal stability (>300°C) compared to chlorinated analogs (<200°C) .
  • Data Gaps: Limited ecotoxicological data exist for highly fluorinated indenes, necessitating further studies on biodegradation and bioaccumulation .

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